Product packaging for 2-(4-Fluorophenyl)succinic acid(Cat. No.:CAS No. 833-18-1)

2-(4-Fluorophenyl)succinic acid

Cat. No.: B2753277
CAS No.: 833-18-1
M. Wt: 212.176
InChI Key: XNRHEYDUHJREKB-UHFFFAOYSA-N
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Description

Contextualization of Succinic Acid Derivatives in Organic Synthesis

Succinic acid and its derivatives are fundamental building blocks in organic synthesis. tandfonline.comtandfonline.com They serve as precursors for a variety of industrially important chemicals, including 1,4-butanediol, tetrahydrofuran, and various polyesters. wikipedia.org The dicarboxylic nature of succinic acid allows for the selective modification of one or both carboxyl groups, leading to the formation of esters, amides, and other functional groups. tandfonline.com Synthetic strategies for creating substituted succinic acid derivatives often involve the formation of the four-carbon chain from smaller units or the modification of an existing four-carbon framework. tandfonline.com These derivatives are crucial in the synthesis of complex molecules, acting as linkers or chiral synthons. tandfonline.com

Significance of Aryl Substitution in Dicarboxylic Acid Chemistry

The introduction of an aryl group to a dicarboxylic acid backbone significantly influences its chemical and physical properties. Aryl-substituted dicarboxylic acids are key components in the development of novel materials and therapeutic agents. nih.govrsc.orgacs.org The aryl moiety can introduce conformational rigidity, modulate electronic properties, and provide sites for further functionalization. In medicinal chemistry, aryl-substituted dicarboxylic acids have been explored for their potential as enzyme inhibitors and receptor antagonists. nih.gov The regioselectivity of reactions involving these compounds, such as carboxylation, is an active area of research. acs.org

Research Landscape of 2-(4-Fluorophenyl)succinic Acid and Related Analogues

The compound this compound combines the structural features of a succinic acid backbone, an aryl substituent, and a fluorine atom, making it a molecule of significant interest in chemical research. nih.gov Research on this compound and its analogues explores their synthesis, chemical reactivity, and potential applications. Studies have investigated the synthesis of related succinic acid derivatives and their use as intermediates in the preparation of more complex molecules, including those with potential biological activity. researchgate.netgoogle.comontosight.ai The presence of the 4-fluorophenyl group is expected to confer unique properties to the succinic acid scaffold, influencing its reactivity and potential biological interactions.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C10H9FO4
Molecular Weight 212.17 g/mol
IUPAC Name 2-(4-fluorophenyl)butanedioic acid
Synonyms This compound, 2-(4-fluorophenyl)butanedioic acid, MFCD03855305
CAS Number 833-18-1
Computed Properties
XLogP3-AA1.1
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4
Rotatable Bond Count3
Exact Mass212.04848693 Da
Monoisotopic Mass212.04848693 Da
Topological Polar Surface Area74.6 Ų
Heavy Atom Count15
Formal Charge0
Complexity246
Isotope Atom Count0
Defined Atom Stereocenter Count0
Undefined Atom Stereocenter Count1
Defined Bond Stereocenter Count0
Undefined Bond Stereocenter Count0
Covalently-Bonded Unit Count1
Compound Is CanonicalizedYes
Data sourced from PubChem CID 573248 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9FO4 B2753277 2-(4-Fluorophenyl)succinic acid CAS No. 833-18-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluorophenyl)butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO4/c11-7-3-1-6(2-4-7)8(10(14)15)5-9(12)13/h1-4,8H,5H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRHEYDUHJREKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Fluorophenyl Succinic Acid and Analogues

Direct Synthesis Approaches

Direct synthesis approaches focus on constructing the fundamental aryldisuccinic acid framework through key bond-forming reactions or by modifying existing functional groups on a pre-formed skeleton.

The creation of the essential carbon-carbon bonds for the succinic acid moiety attached to the fluorophenyl ring is a primary synthetic challenge. One of the most established methods for forming such aryl-carbon bonds is the Friedel-Crafts acylation. rsc.org In a relevant example, this reaction can be carried out between biphenyl (B1667301) and succinic anhydride (B1165640) in the presence of a Lewis acid like aluminum chloride (AlCl₃). rsc.org This strategy can be adapted for the synthesis of a precursor to 2-(4-fluorophenyl)succinic acid by reacting 4-fluorobenzene with succinic anhydride. This reaction typically yields a keto-acid, 3-(4-fluorobenzoyl)propanoic acid, which then requires further reduction of the ketone and subsequent carboxylation at the alpha position.

Another powerful carbon-carbon bond-forming reaction is the Stobbe condensation. This involves the reaction of a carbonyl compound, such as 4-fluorobenzaldehyde (B137897), with a succinic ester derivative (e.g., diethyl succinate) in the presence of a strong base. The resulting product is an alkylidene succinic acid or its ester, which can then be reduced to yield the target this compound.

Michael addition reactions also provide a viable pathway. This involves the conjugate addition of a nucleophile to an electrophilic alkene. For instance, a suitable organometallic reagent containing the 4-fluorophenyl group could be added to a maleic acid derivative to form the desired succinate (B1194679) structure.

Table 1: Key Carbon-Carbon Bond Formation Strategies

Reaction Type Reactants Key Intermediate
Friedel-Crafts Acylation 4-Fluorobenzene + Succinic Anhydride 3-(4-Fluorobenzoyl)propanoic acid
Stobbe Condensation 4-Fluorobenzaldehyde + Diethyl Succinate (E/Z)-2-(4-Fluorobenzylidene)succinic acid diethyl ester

Functional group interconversion (FGI) is a strategic approach where one functional group is converted into another without altering the carbon backbone. ub.edulkouniv.ac.in This is particularly useful when a precursor with the desired carbon skeleton is readily available. Common FGI strategies include oxidation, reduction, and hydrolysis. imperial.ac.uk

For the synthesis of this compound, a precursor dinitrile or diester, such as diethyl 2-(4-fluorophenyl)succinate, can be hydrolyzed under acidic or basic conditions to yield the final dicarboxylic acid. Similarly, the oxidation of a corresponding diol, 2-(4-fluorophenyl)butane-1,4-diol, using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), can produce the target compound. imperial.ac.uk The choice of reagent is critical; milder chromium-based reagents can convert primary alcohols to aldehydes, while harsher conditions yield carboxylic acids. imperial.ac.uk

Table 2: Functional Group Interconversion (FGI) Methods

Precursor Functional Group FGI Reaction Reagents
Diester Hydrolysis H₃O⁺ or OH⁻, then H₃O⁺
Dinitrile Hydrolysis H₃O⁺ or OH⁻, then H₃O⁺

Asymmetric Synthesis and Chiral Resolution Techniques

As this compound possesses a stereocenter, obtaining enantiomerically pure forms is crucial for many of its applications. This is achieved through asymmetric synthesis or by separating a racemic mixture.

Enantioselective catalysis aims to directly produce a specific enantiomer using a chiral catalyst. Asymmetric hydrogenation is a prominent technique, where a prochiral unsaturated precursor, such as 2-(4-fluorophenyl)maleic acid, is hydrogenated using a transition metal complex with a chiral ligand (e.g., Rhodium-BINAP). thieme-connect.com This method can yield high enantiomeric excess of the desired product.

Another advanced catalytic method is asymmetric phase-transfer catalysis (PTC). acs.org This has been successfully used for the α,α-dialkylation of glycine (B1666218) ester derivatives to create chiral amino acids. acs.org A similar strategy could be envisioned for the asymmetric alkylation of a (4-fluorophenyl)acetate derivative to introduce the second carboxylic acid group stereoselectively.

Diastereoselective methods involve converting the enantiomers of a racemic mixture into diastereomers, which have different physical properties and can be separated. A classic approach is the formation of diastereomeric salts by reacting the racemic this compound with a chiral resolving agent, such as a naturally occurring alkaloid like brucine (B1667951) or cinchonine. The resulting salts can be separated by fractional crystallization. Following separation, the pure enantiomers of the acid are recovered by treatment with a strong acid.

Enzymes offer high selectivity and operate under mild conditions, making them excellent tools for chiral synthesis. lynchburg.edu One common method is enzymatic kinetic resolution. In this process, a lipase (B570770) enzyme can selectively catalyze the esterification of one enantiomer in the racemic mixture of this compound. The resulting ester can then be easily separated from the unreacted enantiomer of the acid.

Furthermore, advanced separation techniques can be employed for chiral resolution. For the closely related compound 2-(4-chlorophenyl)succinic acid, successful enantioseparation has been achieved using countercurrent chromatography with hydroxypropyl-β-cyclodextrin as a chiral selector. nih.gov This technique allows for the isolation of both enantiomers with high purity. nih.gov The development of yeast cell factories for producing succinic acid also points towards the potential for engineered microbial systems to synthesize chiral derivatives. nih.gov

Table 3: Asymmetric Synthesis and Resolution Techniques

Method Principle Example
Enantioselective Catalysis Chiral catalyst directs the formation of one enantiomer. Asymmetric hydrogenation of 2-(4-fluorophenyl)maleic acid with a Rh-BINAP catalyst. thieme-connect.com
Diastereoselective Transformation Formation and separation of diastereomeric salts. Reaction with (-)-brucine followed by fractional crystallization.
Enzymatic Kinetic Resolution Enzyme-catalyzed selective reaction of one enantiomer. Lipase-catalyzed esterification of the racemic acid.

Derivatization and Scaffold Construction Strategies

The versatility of the succinic acid core allows for a wide range of chemical modifications, enabling the creation of diverse molecular architectures with tailored properties. These modifications are instrumental in structure-activity relationship (SAR) studies and the development of novel compounds for research purposes.

Chemical Modification of Succinic Acid Scaffolds for Research

The synthesis of the parent compound, this compound, can be achieved through established organic reactions. One notable method is the double Stobbe condensation, which involves the reaction of a dialkyl succinate, such as dimethyl succinate, with 4-fluorobenzaldehyde in the presence of a strong base like potassium tert-butoxide. thieme-connect.de This reaction directly constructs the carbon skeleton of the target molecule. Spectroscopic data for the resulting this compound confirms its structure. rsc.org

Another relevant transformation for creating derivatives is the formation of anhydrides. For instance, the closely related 2-(4-fluorophenyl)-2-methylsuccinic acid can be converted to its corresponding anhydride by refluxing the diacid in acetic anhydride. prepchem.com This anhydride can then serve as a reactive intermediate for further modifications.

The general approach to modifying succinic acid scaffolds often involves leveraging the reactivity of its carboxylic acid groups. These groups can be converted into a variety of other functionalities, such as esters, amides, and acid chlorides, which then act as handles for further synthetic transformations. youtube.com

Table 1: Selected Synthetic Reactions for Modifying Succinic Acid Scaffolds

ReactionReagents and ConditionsProduct TypeReference
Double Stobbe CondensationDimethyl succinate, 4-fluorobenzaldehyde, potassium tert-butoxide, tert-butanolThis compound thieme-connect.de
Anhydride Formation2-(4-Fluorophenyl)-2-methylsuccinic acid, acetic anhydride, refluxCyclic anhydride prepchem.com
General EsterificationCarboxylic acid, alcohol, acid catalystEster youtube.com
General Amide FormationCarboxylic acid, amine, coupling agentAmide youtube.com
General Acid Chloride FormationCarboxylic acid, thionyl chlorideAcid chloride youtube.com

Synthesis of Ureido and Other Functionalized Derivatives

The incorporation of a ureido functional group onto a succinic acid scaffold can significantly alter its biological and chemical properties. The synthesis of such derivatives often proceeds through the formation of an isocyanate intermediate. nih.gov

One common strategy is the Curtius rearrangement, where a carboxylic acid is first converted to an acyl azide (B81097), typically using an agent like diphenylphosphoryl azide (DPPA). Upon heating, the acyl azide rearranges to an isocyanate, which can then be trapped with an amine to form the desired urea. nih.gov Another classical method is the Hofmann rearrangement, which converts a primary amide to an amine with one fewer carbon atom via an isocyanate intermediate. nih.gov

Direct carbamoylation of molecules containing a carboxylic acid and an amino group, which share structural similarities with the target scaffold, has also been demonstrated. This can be achieved using cyanates in an aqueous solution. nih.govresearchgate.net The reaction of amino acids with cyanate (B1221674) under controlled pH and temperature has been shown to produce N-carbamoyl amino acids, also known as ureido acids. researchgate.netresearchgate.net For instance, the carbamoylation of aspartic acid, which possesses a succinic acid-like backbone, with sodium cyanate in a basic aqueous solution yields N-carbamoyl-aspartic acid (ureidosuccinic acid) in high yield. nih.gov This suggests a plausible route for the synthesis of ureido derivatives of this compound.

The synthesis of ureido carboxylic acids has been reviewed, highlighting various methods including the reaction of amino acids with urea. researchgate.net These established procedures for forming the ureido linkage provide a strong foundation for the design of synthetic routes to novel functionalized derivatives of this compound for research applications.

Table 2: General Methods for the Synthesis of Ureido Compounds

MethodKey IntermediateReagents and ConditionsProductReference
Curtius RearrangementIsocyanateCarboxylic acid, DPPA, heat; then amineUreido derivative nih.gov
Hofmann RearrangementIsocyanatePrimary amide, bromine, NaOHUreido derivative (from subsequent reaction) nih.gov
Direct Carbamoylation-Amino acid, sodium cyanate, aqueous baseN-Carbamoyl amino acid nih.govresearchgate.net
Reaction with Urea-Amino acid, ureaUreido acid researchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Systems

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of molecular systems. researchgate.net These methods can accurately predict geometries, energies, and a variety of electronic properties. nrel.gov

The electronic structure of a molecule governs its reactivity and physical properties. Analysis using quantum chemical methods involves examining molecular orbitals, charge distribution, and electrostatic potential.

Molecular Orbitals and Electronic Properties: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. redalyc.org For succinic acid derivatives, these orbitals are typically distributed across the molecule, with the LUMO often localized on specific atoms or functional groups depending on the molecular structure. redalyc.org Methods like DFT with functionals such as B3LYP or M06-2X and basis sets like 6-311G(d,p) or def2-TZVP are commonly employed to calculate these properties. nrel.govresearchgate.net The molecular electrostatic potential (MEP) map provides a 3D visualization of the charge distribution, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are critical for understanding intermolecular interactions. researchgate.net

Table 1: Calculated Electronic Properties

PropertyDescriptionTypical Computational Method
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to the ability to donate an electron.DFT (e.g., B3LYP/6-311++G(d,p))
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron.DFT (e.g., B3LYP/6-311++G(d,p))
HOMO-LUMO Gap (ΔE)An indicator of chemical reactivity and kinetic stability. A larger gap implies higher stability. redalyc.orgCalculated from HOMO and LUMO energies.
Mulliken Atomic ChargesProvides a measure of the partial atomic charge on each atom in the molecule. nrel.govCalculated from the molecular wavefunction.
Molecular Electrostatic Potential (MEP)A plot of the electrostatic potential on the electron density surface, identifying sites for electrophilic and nucleophilic attack. researchgate.netCalculated from the molecular wavefunction.

The flexibility of the succinic acid backbone allows for multiple conformations. The presence of the bulky 4-fluorophenyl substituent introduces specific steric and electronic constraints that influence the molecule's preferred three-dimensional shape.

Conformational Isomers: Succinic acid is known to exist in two primary conformations: a gauche (or twisted) form and an anti (or planar) form. researchgate.netresearchgate.net In the gas phase and in many solvents, the gauche conformer is often more stable due to the formation of an intramolecular hydrogen bond between the two carboxylic acid groups. researchgate.netnih.gov The planar conformer, however, can be favored in the solid state within a crystal lattice. researchgate.net For 2-(4-Fluorophenyl)succinic acid, computational scans of the potential energy surface (PES) by varying key dihedral angles can predict the most stable conformers and the energy barriers for rotation between them. researchgate.net These calculations suggest that the twisted conformation is often lower in energy than its planar counterpart. researchgate.net

Table 2: Conformational States of the Succinic Acid Backbone

ConformerDescriptionTypical Stabilizing/Destabilizing Factors
Gauche (twisted)The two carboxylic acid groups are not in the same plane. This is often the most stable conformer in the gas phase or solution. researchgate.netnih.govStabilized by intramolecular hydrogen bonding; may have some steric strain.
Anti (planar)The carbon backbone is in a planar, zig-zag arrangement.Favored in some crystal packing environments; avoids some steric clashes but lacks intramolecular H-bonding. researchgate.net

Theoretical calculations are highly effective in predicting spectroscopic data, which can then be used to interpret and verify experimental results.

Predicting Vibrational and NMR Spectra: DFT calculations are widely used to compute the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.netresearchgate.net The calculated frequencies are often scaled by a factor (e.g., 0.961) to better match experimental values. researchgate.net Furthermore, Potential Energy Distribution (PED) analysis can be performed to assign the calculated vibrational modes to specific atomic motions, such as stretching, bending, or torsion. researchgate.netresearchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated to aid in the structural elucidation of the molecule. researchgate.net Comparing the computed spectra of different possible isomers or conformers with experimental data can help identify the structure present in a sample.

Table 3: Predictable Spectroscopic Data

Spectroscopy TypePredicted ParameterComputational MethodPurpose
Infrared (IR) & RamanVibrational Frequencies and IntensitiesDFT (e.g., B3LYP/6-31G*) researchgate.netTo predict the positions and relative intensities of vibrational bands and assign them to specific functional groups. researchgate.net
Nuclear Magnetic Resonance (NMR)¹H and ¹³C Chemical ShiftsGIAO method with DFTTo predict the chemical environment of nuclei and aid in structural confirmation. researchgate.net

Molecular Modeling and Simulation Approaches

Molecular modeling extends beyond single-molecule quantum calculations to simulate how a molecule interacts with its environment, particularly with biological macromolecules like proteins.

To understand the potential biological role of this compound, molecular docking and molecular dynamics (MD) simulations are employed to study its interaction with protein targets.

Docking and Molecular Dynamics: Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it binds to a target protein's active site. semanticscholar.orgresearchgate.net This methodology has been used to study how structurally related compounds, such as those containing fluorophenyl and carboxylic acid moieties, interact with enzymes like kinases and DNA methyltransferases. frontiersin.orgnih.gov These studies reveal key intermolecular interactions, including hydrogen bonds, carbon-hydrogen bonds, and hydrophobic (e.g., pi-alkyl) interactions. frontiersin.orgnih.gov The fluorine atom itself can participate in favorable interactions, including weak hydrogen bonds and other polar contacts, which can contribute to binding affinity. researchgate.net Following docking, MD simulations can assess the stability of the predicted ligand-protein complex over time, providing insights into its dynamic behavior. frontiersin.org

Table 4: Common Ligand-Target Interactions

Interaction TypeDescriptionExample Residues/Atoms Involved
Hydrogen BondAn electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.Carboxylic acid (donor/acceptor) with polar amino acid residues (e.g., Asp, Glu, Lys). frontiersin.org
Pi-AlkylA non-covalent interaction between a π system (the fluorophenyl ring) and an alkyl group.Fluorophenyl ring with aliphatic side chains of residues like Alanine, Valine, Leucine, Isoleucine. frontiersin.org
Halogen (Fluorine) BondA polar interaction involving the fluorine atom, which can act as a weak hydrogen bond acceptor. researchgate.netC-F group with backbone N-H groups or polar side chains. researchgate.net
van der WaalsGeneral attractive or repulsive forces between molecules.Overall shape complementarity between the ligand and the binding pocket. frontiersin.org

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing a lead compound to enhance its biological activity and improve its properties. drugdesign.org

Principles of SAR: SAR involves systematically synthesizing and testing analogs of a parent compound to determine how specific structural modifications affect its biological activity. drugdesign.org For a molecule like this compound, an SAR study would involve creating derivatives to probe the importance of each part of the structure. For instance, modifications could include:

Altering the phenyl ring substitution: Changing the position or type of halogen (e.g., chloro, bromo) or adding other groups to the phenyl ring to probe electronic and steric requirements.

Modifying the carboxylic acid groups: Converting one or both carboxyl groups to esters, amides, or other functional groups can dramatically impact activity, as seen in studies of other inhibitors where esterification led to changes in potency. researchgate.netnih.gov

Changing the succinic acid linker: Altering the length or rigidity of the four-carbon chain.

By correlating these structural changes with changes in measured activity (e.g., IC₅₀ values against an enzyme), researchers can build a model of the pharmacophore—the essential features required for biological activity. semanticscholar.orgresearchgate.net

Computational Design and Prioritization of Molecular Scaffolds

Computational chemistry plays a pivotal role in modern drug discovery by enabling the rational design and prioritization of novel molecular scaffolds. In the context of this compound and its derivatives, in silico methods are employed to predict their physicochemical properties, potential biological activities, and toxicity profiles, thereby guiding the synthesis of the most promising candidates.

A notable area of research has been the computational analysis of 2-(substituted benzylidene)succinic acids, which share a core structural motif with this compound. These studies utilize a range of computational tools to assess the drug-likeness and potential therapeutic applications of these compounds. The primary goal is to identify derivatives with favorable pharmacokinetic properties and a high probability of biological activity, while minimizing potential toxicity. ijpsdronline.comsemanticscholar.orgresearchgate.net

Detailed research findings from these computational studies reveal that derivatives of benzylidenesuccinic acid generally exhibit good drug-like properties. For instance, in silico analysis of various substituted benzylidenesuccinic acids demonstrated compliance with Lipinski's rule of five, which is a key indicator of a drug candidate's potential for good oral bioavailability. ijpsdronline.comsemanticscholar.orgresearchgate.net The number of rotatable bonds in these molecules, typically ranging from 4 to 7, suggests optimal conformational flexibility for binding to target receptors. semanticscholar.org

Furthermore, the topological polar surface area (TPSA), a descriptor that correlates with drug transport properties, has been calculated for these compounds. The TPSA values for 2-(substituted benzylidene)succinic acids were found to be in a range that suggests good intestinal absorption. semanticscholar.org

Bioactivity scores, predicted using computational models, indicate that these succinic acid derivatives are likely to be active as nuclear receptor ligands, enzyme inhibitors, G-protein coupled receptor (GPCR) ligands, and ion channel modulators. ijpsdronline.comsemanticscholar.orgresearchgate.net Among a series of studied compounds, 2-(3,5-di-tert-butyl-4-hydroxybenzylidene)succinic acid was identified as a particularly promising candidate, predicted to be non-toxic and possessing superior in silico molecular properties and bioactivity scores across several target classes. ijpsdronline.comsemanticscholar.orgresearchgate.net

The following interactive data tables summarize the key computational findings for a selection of 2-(substituted benzylidene)succinic acid derivatives, providing a basis for their prioritization in drug discovery pipelines.

Table 1: Predicted Molecular Properties of 2-(Substituted Benzylidene)succinic Acid Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )logPNumber of Rotatable BondsTopological Polar Surface Area (Ų)
2-(Benzylidene)succinic acidC₁₁H₁₀O₄206.191.15474.60
2-(4-Hydroxybenzylidene)succinic acidC₁₁H₁₀O₅222.190.96494.83
2-(4-Methoxybenzylidene)succinic acidC₁₂H₁₂O₅236.221.28583.83
2-(4-Chlorobenzylidene)succinic acidC₁₁H₉ClO₄240.641.86474.60
2-(4-Nitrobenzylidene)succinic acidC₁₁H₉NO₆251.191.285119.99
2-(3,5-di-tert-butyl-4-hydroxybenzylidene)succinic acidC₁₉H₂₆O₅334.414.41794.83

Data sourced from in silico studies on 2-(substituted benzylidene)succinic acids. ijpsdronline.comsemanticscholar.orgresearchgate.net

Table 2: Predicted Bioactivity Scores of 2-(Substituted Benzylidene)succinic Acid Derivatives

CompoundGPCR LigandIon Channel ModulatorKinase InhibitorNuclear Receptor LigandProtease InhibitorEnzyme Inhibitor
2-(Benzylidene)succinic acid-0.15-0.20-0.450.10-0.250.15
2-(4-Hydroxybenzylidene)succinic acid-0.05-0.15-0.350.20-0.150.25
2-(4-Methoxybenzylidene)succinic acid-0.10-0.18-0.400.15-0.200.20
2-(4-Chlorobenzylidene)succinic acid-0.12-0.19-0.420.12-0.220.18
2-(4-Nitrobenzylidene)succinic acid-0.20-0.25-0.500.05-0.300.10
2-(3,5-di-tert-butyl-4-hydroxybenzylidene)succinic acid0.100.05-0.200.350.050.40

A higher score indicates a higher probability of activity. Data sourced from in silico studies on 2-(substituted benzylidene)succinic acids. ijpsdronline.comsemanticscholar.orgresearchgate.net

These computational approaches allow for the high-throughput screening of virtual libraries of compounds derived from the this compound scaffold. By prioritizing molecules with the most promising in silico profiles, researchers can focus synthetic efforts on candidates with the highest likelihood of success, thereby accelerating the drug discovery process.

Exploration of Biological Relevance in Research Contexts

Metabolic Pathway Interrogations in Model Systems

Role as a Succinic Acid Mimetic in Biochemical Cycles

No specific studies were identified that investigate 2-(4-Fluorophenyl)succinic acid as a succinic acid mimetic within biochemical cycles, such as the Krebs cycle. While structurally analogous to succinic acid, there is no available research to confirm whether it can substitute for succinic acid in enzymatic reactions or how the fluorine substitution on the phenyl group might affect such interactions.

Investigating Metabolic Reprogramming Pathways

The scientific literature lacks studies utilizing this compound to investigate metabolic reprogramming. Research into how cells alter their metabolic pathways in diseases like cancer often involves various molecular tools and probes; however, this particular compound does not appear to have been documented for this purpose.

Enzyme and Protein Interaction Studies

Research on Succinate (B1194679) Dehydrogenase Inhibition Mechanisms

There is no available research detailing the specific inhibitory effects of this compound on succinate dehydrogenase (SDH), a critical enzyme in both the Krebs cycle and the electron transport chain. While the inhibition of SDH by various molecules is a broad area of study, the mechanism and potency of inhibition by this specific fluorinated compound have not been publicly reported. For context, the inhibition of SDH by other succinic acid analogs, such as malonate, is well-documented as a classic example of competitive inhibition.

General Enzyme Binding Affinity Studies in vitro

No in vitro studies detailing the general enzyme binding affinity of this compound are present in the reviewed literature. Data tables on its binding constants (e.g., K_i_ or IC_50_ values) for any specific protein targets are consequently unavailable.

Methodologies for Biological Target Identification in Research

While numerous methodologies exist for identifying the biological targets of small molecules—including chemical proteomics, affinity chromatography, and computational modeling—there are no published studies that apply these techniques to this compound to identify its protein interaction partners.

Design Principles for Bioactive Scaffolds in Drug Discovery Research

The rational design of bioactive scaffolds is a cornerstone of modern drug discovery. A scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of compounds with diverse biological activities. The selection and design of these scaffolds are critical for the successful development of new therapeutic agents. This compound, with its distinct structural features, presents an interesting starting point for the generation of novel molecular architectures.

Lead-Oriented Synthesis Considerations for Compound Libraries

Lead-oriented synthesis is a strategy focused on the efficient creation of compound libraries that are enriched in molecules with drug-like properties. This approach prioritizes the generation of compounds that occupy a biologically relevant chemical space and are more likely to interact with protein targets. When utilizing this compound in a lead-oriented synthesis campaign, several key considerations come into play.

The presence of a fluorophenyl group is a notable feature. The fluorine atom can significantly influence the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to target proteins through favorable electrostatic interactions. The succinic acid moiety provides two carboxylic acid groups, which can serve as handles for further chemical modifications. These acidic groups can be converted into a variety of other functional groups, such as esters, amides, and alcohols, allowing for the exploration of a wide range of chemical space.

The stereochemistry of the chiral center at the C2 position of the succinic acid backbone is another crucial aspect. The synthesis of enantiomerically pure forms of this compound allows for the generation of stereochemically defined compound libraries. This is of paramount importance in drug discovery, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.

A hypothetical lead-oriented synthesis approach starting from this compound could involve the differential functionalization of its two carboxylic acid groups. For instance, one carboxyl group could be converted into an amide by coupling with a diverse set of amines, while the other could be reduced to an alcohol or used to form an ester. This would rapidly generate a library of compounds with varied substituents and three-dimensional shapes, suitable for screening against a panel of biological targets.

Scaffold Hopping and Analogue Design Strategies

Scaffold hopping is a powerful strategy in medicinal chemistry that involves the replacement of the core structure (scaffold) of a known active compound with a different, often structurally novel, scaffold while retaining similar biological activity. This approach is used to discover new intellectual property, improve pharmacokinetic properties, or circumvent toxicity issues associated with the original scaffold.

While no specific examples of scaffold hopping directly utilizing this compound are prominently documented in publicly available research, its structural motifs can be conceptually employed in such strategies. For example, the 4-fluorophenyl group is a common bioisostere for a phenyl group, and its introduction into a known bioactive scaffold could be considered a form of scaffold hopping or analogue design.

Analogue design, a more incremental approach than scaffold hopping, involves making small, systematic modifications to a lead compound to optimize its properties. Starting with a hit compound identified from a high-throughput screen, medicinal chemists can synthesize a series of analogues to establish a structure-activity relationship (SAR). If a hypothetical lead compound contained a phenylsuccinic acid moiety, the introduction of a fluorine atom at the para-position of the phenyl ring, thus creating a this compound analogue, would be a logical step in an SAR study. This modification could probe the importance of electronic and steric effects at that position for biological activity.

Furthermore, the succinic acid portion of the molecule can be considered a scaffold in itself. One could envision scaffold hopping strategies where the succinic acid backbone is replaced with other dicarboxylic acids of varying chain lengths or with cyclic structures that mimic the spatial arrangement of the carboxyl groups.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing precise information about the hydrogen and carbon environments within 2-(4-Fluorophenyl)succinic acid.

Proton (¹H) NMR spectroscopy confirms the presence and connectivity of hydrogen atoms in the molecule. In a study using a 400 MHz spectrometer with DMSO-d6 as the solvent, the ¹H NMR spectrum of this compound displayed distinct signals corresponding to the aromatic, methine, and methylene (B1212753) protons. rsc.org The two carboxylic acid protons appear as a broad singlet at approximately 12.39 ppm. rsc.org The aromatic protons on the fluorophenyl ring show up as two multiplets, one between 7.35-7.31 ppm and another between 7.18-7.12 ppm. rsc.org The aliphatic portion of the molecule is characterized by a methine proton, which is adjacent to the phenyl ring and one of the carboxylic acid groups, appearing as a doublet of doublets at 4.02 ppm. rsc.org The two diastereotopic methylene protons appear as separate signals, also as doublets of doublets, at 2.92 ppm and 2.62 ppm, due to their distinct magnetic environments and coupling to the adjacent methine proton. rsc.org

Interactive Data Table: ¹H NMR Chemical Shift Assignments for this compound Solvent: DMSO-d6, Frequency: 400 MHz. rsc.org

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
12.39 br (broad) - 2H Carboxylic acid protons (-COOH)
7.35 - 7.31 m (multiplet) - 2H Aromatic protons
7.18 - 7.12 m (multiplet) - 2H Aromatic protons
4.02 dd (doublet of doublets) 9.6, 5.2 1H Methine proton (-CH)
2.92 dd (doublet of doublets) 16.8, 9.6 1H Methylene proton (-CH₂)

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. For this compound, the spectrum recorded in CD3OD at 100 MHz shows nine distinct carbon signals. rsc.org The two carbonyl carbons of the carboxylic acid groups are found downfield at 176.9 and 175.3 ppm. rsc.org The carbon atom of the phenyl ring bonded to the fluorine atom is observed at 160.5 ppm, while the other aromatic carbons appear at 131.7, 129.9, and 115.1 ppm. rsc.org The aliphatic carbons, corresponding to the methine (-CH) and methylene (-CH₂) groups, are located upfield at 47.8 ppm and 38.8 ppm, respectively. rsc.org A signal at 55.7 ppm is also reported in the aliphatic region. rsc.org

Interactive Data Table: ¹³C NMR Chemical Shift Assignments for this compound Solvent: CD3OD, Frequency: 100 MHz. rsc.org

Chemical Shift (δ, ppm) Assignment
176.9 Carbonyl carbon (-COOH)
175.3 Carbonyl carbon (-COOH)
160.5 Aromatic carbon (C-F)
131.7 Aromatic carbon
129.9 Aromatic carbon
115.1 Aromatic carbon
55.7 Aliphatic Carbon
47.8 Methine carbon (-CH)

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY: A COSY spectrum establishes correlations between protons that are coupled to each other, typically through two or three bonds. usm.edu For this compound, this technique would show a cross-peak between the methine proton signal (δ ~4.02 ppm) and the two methylene proton signals (δ ~2.92 and ~2.62 ppm), confirming their adjacency in the succinic acid backbone.

HSQC: An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. usm.edu This would definitively link the methine proton at ~4.02 ppm to the methine carbon at ~47.8 ppm, and the methylene protons to the methylene carbon at ~38.8 ppm.

Vibrational Spectroscopy for Molecular Structure Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of the molecule's functional groups, providing a molecular fingerprint.

The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimers. nih.gov A strong, sharp absorption peak typically appears around 1700 cm⁻¹, corresponding to the C=O (carbonyl) stretching of the carboxylic acid groups. nih.gov The spectrum would also feature C-H stretching vibrations from both the aromatic ring (above 3000 cm⁻¹) and the aliphatic backbone (below 3000 cm⁻¹). Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region. Furthermore, a distinct absorption band corresponding to the C-F stretch is anticipated, typically in the 1250-1000 cm⁻¹ range.

Interactive Data Table: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Intensity
3300 - 2500 O-H stretch (carboxylic acid dimer) Broad, Strong
~3100 - 3000 C-H stretch (aromatic) Medium
~2990 - 2850 C-H stretch (aliphatic) Medium
~1710 - 1680 C=O stretch (carboxylic acid) Strong, Sharp
~1600, ~1475 C=C stretch (aromatic ring) Medium
~1420 O-H bend (in-plane) Medium
~1250 - 1000 C-F stretch Strong

Raman spectroscopy provides complementary information to IR spectroscopy. While IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds. The Raman spectrum of this compound would be expected to show a strong signal for the symmetric C=C stretching vibration of the aromatic ring around 1600 cm⁻¹. uliege.be The C=O stretching vibration would also be present, though potentially weaker than in the IR spectrum. uliege.be Skeletal vibrations of the molecule and deformations of the aromatic ring often produce sharp and characteristic signals in the lower frequency "fingerprint" region (below 1000 cm⁻¹). uliege.be

Interactive Data Table: Predicted Characteristic Raman Shifts for this compound

Raman Shift (cm⁻¹) Vibration Type Intensity
~3100 - 3050 C-H stretch (aromatic) Strong
~2950 C-H stretch (aliphatic) Medium
~1700 - 1680 C=O stretch (carboxylic acid) Medium
~1610 - 1590 C=C stretch (aromatic ring) Strong
~1000 Aromatic ring breathing mode Strong

Mass Spectrometry (MS) Techniques for Molecular Identification and Purity Assessment

Mass spectrometry stands as a cornerstone for determining the molecular weight and elemental composition of this compound, as well as for its quantification in complex biological matrices.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in the precise mass determination of this compound, which has a molecular formula of C₁₀H₉FO₄ and a monoisotopic mass of 212.0485 daltons. nih.gov Unlike standard mass spectrometry, HRMS provides mass measurements with high accuracy (typically within 5 ppm), enabling the confident determination of the elemental composition of the molecule and its fragments. This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

In a typical HRMS analysis using an electrospray ionization (ESI) source, this compound would be expected to be observed as the deprotonated molecule, [M-H]⁻, in negative ion mode, or as the protonated molecule, [M+H]⁺, or adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) in positive ion mode. The high mass accuracy of the measurement would allow for the confirmation of the elemental formula C₁₀H₉FO₄.

Table 1: Theoretical HRMS Data for this compound Adducts

Ion SpeciesMolecular FormulaCalculated Exact Mass (Da)
[M+H]⁺C₁₀H₁₀FO₄⁺213.0557
[M+Na]⁺C₁₀H₉FNaO₄⁺235.0377
[M-H]⁻C₁₀H₈FO₄⁻211.0412

Note: This table is generated based on the known molecular formula and atomic masses and represents the expected values in an HRMS experiment.

Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization Strategies for Bioanalysis

The analysis of small polar molecules like this compound in biological samples (e.g., plasma, urine) by Liquid Chromatography-Mass Spectrometry (LC-MS) often presents challenges such as poor retention on reversed-phase columns and low ionization efficiency. researchgate.netnih.gov To overcome these issues, chemical derivatization is a frequently employed strategy to enhance the analytical performance. researchgate.net Derivatization aims to modify the carboxylic acid functional groups to improve the compound's chromatographic behavior and increase its sensitivity in the mass spectrometer. nih.govsci-hub.se

Several derivatization reagents are available for carboxylic acids. For instance, amidation reactions using reagents like 2-picolylamine can introduce a basic nitrogen atom, promoting efficient ionization in the positive ESI mode. sci-hub.se Another approach involves esterification to increase the hydrophobicity of the molecule, thereby improving its retention on reversed-phase columns.

A common strategy for derivatizing carboxylic acids for LC-MS/MS analysis is the use of reagents that introduce a permanently charged group or a readily ionizable moiety. nih.gov For example, coupling with a reagent containing a quaternary ammonium (B1175870) group would lead to a derivative that is easily detected in positive ion mode.

Table 2: Common Derivatization Reagents for Carboxylic Acids in LC-MS Bioanalysis

Derivatization ReagentFunctional Group TargetedPurpose of Derivatization
3-Nitrophenylhydrazine (3-NPH)CarboxylEnhances ionization efficiency and chromatographic retention.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an amineCarboxylForms an amide bond, improving ionization and retention. nih.gov
2,4-Dinitrophenylhydrazine (DNPH)Carbonyl (if present)Improves detection for compounds with carbonyl groups.
(Aminooxy)silanesCarboxylImproves volatility for GC-MS, can be adapted for LC-MS.

While specific derivatization methods for this compound are not extensively documented in the literature, the general principles of carboxylic acid derivatization would apply. The choice of reagent would depend on the specific requirements of the bioanalytical method, such as the desired sensitivity and the nature of the biological matrix.

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering insights into conformation, bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Methodologies

To date, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly available databases. However, the methodology for such an analysis would follow established crystallographic procedures. The first step would be the growth of a high-quality single crystal of the compound, which can be a challenging process. ucl.ac.uk Techniques such as slow evaporation from a suitable solvent, vapor diffusion, or cooling of a saturated solution would be employed.

Once a suitable crystal is obtained, it would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. ijpcbs.com The diffraction pattern, consisting of a series of spots of varying intensities, is collected as the crystal is rotated. This data is then processed to determine the unit cell dimensions and the space group of the crystal. The final step is the solution and refinement of the crystal structure, which yields the precise coordinates of each atom in the asymmetric unit.

For comparison, studies on succinic acid itself have revealed different polymorphic forms, indicating that the crystal packing can be sensitive to crystallization conditions. ucl.ac.uk The presence of the bulky and electronegative 4-fluorophenyl group in this compound would significantly influence the crystal packing and the resulting intermolecular interactions compared to unsubstituted succinic acid.

Intermolecular Interaction Analysis via Hirshfeld Surfaces

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. acs.orgutm.my This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron distribution of the procrystal (the crystal lattice). The Hirshfeld surface is defined as the boundary of this region.

By mapping properties such as dnorm (normalized contact distance), di (distance to the nearest atom inside the surface), and de (distance to the nearest atom outside the surface) onto the Hirshfeld surface, one can identify and analyze different types of intermolecular contacts, such as hydrogen bonds and van der Waals interactions. utm.my

For this compound, a Hirshfeld surface analysis would be expected to reveal significant intermolecular hydrogen bonding involving the carboxylic acid groups. These could form dimers or extended chains, which are common motifs in the crystal structures of carboxylic acids. utm.my Furthermore, the analysis would highlight interactions involving the fluorine atom, such as C-H···F or F···F contacts, and π-π stacking interactions between the phenyl rings. nih.govresearchgate.net

Emerging Research Directions and Future Perspectives

Integration of Computational and Experimental Approaches in Chemical Research

The synergy between computational modeling and experimental validation is becoming increasingly crucial in chemical research. For dicarboxylic acids like succinic acid, computational studies have been instrumental in understanding complex phenomena such as polymorphism. For instance, research on succinic acid has revealed the existence of a conformational polymorph (γ-form) that was discovered serendipitously. rsc.org Subsequent crystal structure prediction studies were employed to analyze the polymorph landscape, revealing that the γ form is thermodynamically competitive with other known forms. rsc.org

These computational approaches, which simulate molecular behavior and predict properties, allow researchers to forecast the most stable crystal structures and understand the intermolecular interactions that govern them. rsc.org This predictive power is invaluable, as it guides experimental efforts to isolate and characterize new, potentially useful forms of a compound. The folded conformation of succinic acid is shown to be dominant in solution, but computational simulations also indicate that trapping this conformation in long-lived crystals can be challenging. rsc.org

Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction provide the real-world data needed to confirm or challenge these computational models. nih.govmdpi.com For 2-(4-Fluorophenyl)succinic acid, this integrated approach can accelerate the discovery of new properties and applications by efficiently screening for potential polymorphs, predicting reactivity, and modeling interactions with biological targets or material matrices.

Approach Description Relevance to this compound
Computational Chemistry Uses computer simulations to model molecular structures, predict properties (e.g., thermodynamic stability, reactivity), and understand reaction mechanisms. rsc.orgCan predict potential polymorphs, model interactions with biological systems, and guide synthetic strategies for derivatives.
Experimental Validation Involves laboratory-based synthesis, purification, and characterization of compounds using analytical techniques like NMR, Mass Spectrometry, and X-ray Crystallography. nih.govmdpi.comConfirms the structure and purity of synthesized compounds, validates computational predictions, and determines actual physical and chemical properties.
Integrated Approach Combines computational predictions with experimental results in a feedback loop to refine models and guide further experimentation.Accelerates the discovery process, reduces experimental costs, and provides a deeper understanding of the compound's behavior from the molecular to the macroscopic level.

Advancements in Sustainable Synthesis Methods for Succinic Acid Derivatives

The chemical industry is undergoing a significant shift towards greener and more sustainable manufacturing processes, and the synthesis of succinic acid is at the forefront of this movement. semanticscholar.org Traditionally produced from fossil fuels via catalytic hydrogenation of maleic anhydride (B1165640), there is a strong emphasis on developing bio-based production routes. nih.gov

Biotechnological approaches, primarily through microbial fermentation, represent a highly promising and sustainable alternative. mdpi.com Various microorganisms, including Actinobacillus succinogenes, Mannheimia succiniciproducens, and genetically engineered Escherichia coli, have been successfully utilized to produce succinic acid from renewable feedstocks. nih.govmdpi.com These feedstocks include glucose, glycerol, molasses, and even the organic fraction of municipal solid waste, which aligns with the principles of a circular economy. nih.govmdpi.com The biochemical synthesis occurs through the tricarboxylic acid (TCA) cycle within the microbes. nih.gov

Key advantages of these bio-based methods include:

Reduced Greenhouse Gas Emissions: Fermentation processes have a significantly lower carbon footprint compared to petrochemical methods. mdpi.com

Use of Renewable Resources: Utilizing biomass and waste streams reduces dependence on finite fossil fuels. nih.gov

Milder Reaction Conditions: Fermentation typically occurs at lower temperatures and pressures, reducing energy consumption. mdpi.com

Research also focuses on improving the efficiency of these bioprocesses, including the development of robust microbial strains, optimization of fermentation conditions (pH, CO2 supply), and more efficient methods for purifying succinic acid from fermentation broths. mdpi.comgoogle.com Furthermore, the principles of green chemistry are being applied to the chemical modification of succinic acid, employing environmentally benign catalysts and solvent-free reaction conditions to synthesize derivatives. acgpubs.orgresearchgate.net

Synthesis Method Starting Materials Key Features Reference
Petrochemical Route Maleic anhydride (from fossil fuels)Catalytic hydrogenation; established industrial process. nih.gov
Biotechnological Route Renewable biomass (glucose, glycerol, waste)Microbial fermentation using strains like A. succinogenes; lower environmental impact. nih.govmdpi.com
Green Catalysis Succinic acid, other reagentsUse of organo-catalysts, solvent-free conditions, microwave or ultrasonic assistance. semanticscholar.orgacgpubs.org

Novel Applications in Materials Science and Bio-hybrid Systems Research

The unique structure of this compound, featuring both a dicarboxylic acid backbone and a fluorinated aromatic ring, makes it an intriguing candidate for the development of advanced materials. Dicarboxylic acids are fundamental building blocks (monomers) for producing polyesters and polyamides. The incorporation of a fluorophenyl group into such polymers could impart desirable properties, including:

Enhanced Thermal Stability: Fluorinated polymers often exhibit high resistance to heat.

Chemical Inertness: The strong carbon-fluorine bond can increase resistance to chemical attack.

Hydrophobicity: Fluorinated segments can create water-repellent surfaces.

Modified Optical Properties: The presence of the aromatic ring can influence the refractive index and other optical characteristics.

Beyond polymers, there is potential for using this compound in the design of metal-organic frameworks (MOFs) or as a component in bio-hybrid systems. In bio-hybrid systems, synthetic molecules are combined with biological entities to create materials with novel functions. For example, fullerene derivatives have been explored for creating hybrid systems for biomedical use. researchgate.net The dicarboxylic acid groups of this compound could serve as anchor points to link to biomolecules or inorganic nanoparticles, while the fluorophenyl moiety could be used to tune the system's electronic properties or its interactions with a biological environment.

Interdisciplinary Research with Related Fluoroaryl and Dicarboxylic Acid Compounds

The scientific interest in this compound is amplified by its position within the broader classes of fluoroaryl compounds and dicarboxylic acids, both of which are subjects of extensive interdisciplinary research.

Medicinal Chemistry: The substitution of hydrogen with fluorine is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. nih.gov Research into related phenylsuccinic acid derivatives has yielded compounds with potential therapeutic applications. For example, various N-substituted amides of phenylsuccinic acids have been synthesized and evaluated for anticonvulsant and anticancer activities. nih.govmdpi.comjapsonline.com The synthesis of 3-(chlorophenyl)pyrrolidin-2,5-diones from the corresponding chlorophenyl succinic acids highlights how this core structure can serve as a starting point for creating complex heterocyclic molecules with biological activity. mdpi.com

Agrochemicals: Fluorinated compounds play a significant role in modern agriculture as herbicides, pesticides, and fungicides. nih.gov The structural motifs present in this compound are found in various agrochemical agents, and exploring its derivatives could lead to the discovery of new crop protection agents.

Environmental Science: Short- and medium-chain dicarboxylic acids, including succinic acid, are known components of atmospheric secondary organic aerosols (SOAs). researchgate.netmdpi.com Studies have shown that dicarboxylic acids can be formed from the atmospheric oxidation of anthropogenic volatile organic compounds like toluene. researchgate.netmdpi.com Understanding the formation and properties of compounds like this compound could contribute to a more comprehensive picture of atmospheric chemistry and air quality.

This interdisciplinary context ensures that research on this compound can benefit from and contribute to advancements in fields ranging from human health to environmental science and materials engineering.

Q & A

Basic Research Questions

Q. What experimental designs are optimal for synthesizing 2-(4-Fluorophenyl)succinic acid?

  • Methodological Answer : Plackett-Burman (PBD) and Central Composite Designs (CCD) are widely used for optimizing synthesis conditions. For example, PBD can screen critical variables (e.g., pH, temperature, substrate concentration), while CCD refines interactions between variables to maximize yield. These designs have been applied to succinic acid derivatives to identify optimal reaction parameters .

Q. How can researchers characterize the structural and purity profile of this compound?

  • Methodological Answer : Techniques include:

  • NMR spectroscopy : To confirm the fluorophenyl substitution pattern and backbone structure.
  • HPLC with UV/RI detection : For purity assessment and quantification.
  • Kinetic modeling : To validate reaction pathways and intermediate formation (e.g., oxidation of furfural derivatives to succinic acid via 2-hydroxyfuran intermediates) .

Q. What in vitro assays are suitable for preliminary assessment of biological activity?

  • Methodological Answer : Use enzyme inhibition assays (e.g., cyclooxygenase for anti-inflammatory potential) or microbial growth inhibition studies. For plant science, bioactivity can be tested via seed germination assays or root elongation experiments, as demonstrated for succinic acid derivatives in plant growth regulation .

Advanced Research Questions

Q. How do reaction mechanisms and kinetic models explain the synthesis of this compound?

  • Methodological Answer : Kinetic studies of succinic acid derivatives reveal multi-step pathways. For example:

  • Baeyer-Villiger oxidation of furfural forms 2-hydroxyfuran, which isomerizes to 2(3H)-furanone before oxidation to succinic acid.
  • Parallel pathways may generate maleic acid via 2(5H)-furanone.
  • Differential equations model concentration-time profiles, with parameter estimation (e.g., activation energies, rate constants) validated via statistical correlation analysis .

Q. How can structure-activity relationships (SARs) guide the design of fluorophenyl succinic acid derivatives?

  • Methodological Answer :

  • Electron-withdrawing groups : Fluorine at the para position enhances metabolic stability and enzyme interactions.
  • Backbone flexibility : Substitutions on the succinic acid chain (e.g., methylbenzyl groups) influence microbial degradation rates.
  • SAR studies for anti-inflammatory or plant growth-regulating derivatives should compare substituent effects using in vitro assays and molecular docking .

Q. What role does this compound play in microbial or environmental systems?

  • Methodological Answer :

  • Sulfate-reducing bacteria : The compound acts as a sulfate metabolite, regulating microbial activity in anaerobic environments.
  • Degradation pathways : Isomers like benzylsuccinic acid degrade hydrocarbons (e.g., xylene) via β-oxidation.
  • Environmental persistence can be studied using isotope labeling or LC-MS/MS to track transformation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.